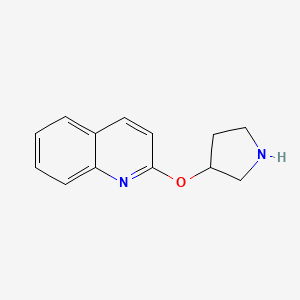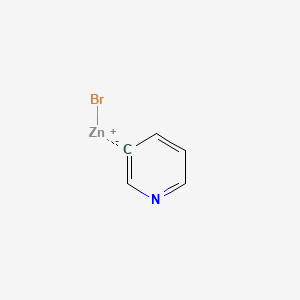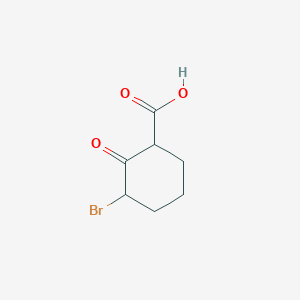
2,5-Bis(trimethylstannyl)selenophene
Overview
Description
2,5-Bis(trimethylstannyl)selenophene is an organoselenium compound with the chemical formula C10H20SeSn2. It is characterized by the presence of two trimethylstannyl groups attached to a selenophene ring. This compound is typically a white to pale yellow solid and is soluble in organic solvents. It is primarily used as an intermediate in organic synthesis and in the preparation of functional materials .
Preparation Methods
2,5-Bis(trimethylstannyl)selenophene is commonly synthesized through the reaction of trimethyltin chloride with selenophene. The synthetic route involves the following steps[2][2]:
Lithiation of Selenophene: Selenophene is treated with n-butyllithium in dry tetrahydrofuran (THF) at -78°C to form the lithiated intermediate.
Stannylation: The lithiated intermediate is then reacted with trimethyltin chloride at -78°C, followed by warming to room temperature. The reaction mixture is then quenched with water and extracted with diethyl ether.
Purification: The organic layers are combined, washed with brine, and dried over magnesium sulfate. The crude product is purified by recrystallization from ethanol to obtain white needle-like crystals of this compound.
Chemical Reactions Analysis
2,5-Bis(trimethylstannyl)selenophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with aryl or vinyl halides[][2].
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a selenophene derivative with new substituents at the 2 and 5 positions.
Scientific Research Applications
2,5-Bis(trimethylstannyl)selenophene has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of other organoselenium compounds and functional materials.
Polymer Chemistry: The compound is used as a building block in the synthesis of conjugated polymers for applications in organic electronics, such as organic solar cells.
Material Science: It is employed in the preparation of materials with unique electronic and optical properties, which are useful in various technological applications.
Mechanism of Action
The mechanism of action of 2,5-Bis(trimethylstannyl)selenophene in its applications involves its ability to participate in cross-coupling reactions and form stable carbon-selenium bonds. The trimethylstannyl groups facilitate these reactions by acting as leaving groups, allowing the formation of new carbon-carbon or carbon-heteroatom bonds. The selenophene ring provides a conjugated system that can interact with other molecular components, enhancing the electronic properties of the resulting materials .
Comparison with Similar Compounds
2,5-Bis(trimethylstannyl)selenophene can be compared with similar compounds such as 2,5-Bis(trimethylstannyl)thiophene and 2,5-Bis(trimethylstannyl)furan. These compounds share a similar structure but differ in the heteroatom present in the ring (selenium, sulfur, or oxygen). The presence of selenium in this compound imparts unique electronic properties, such as red-shifted absorption and improved electron mobility, compared to its sulfur and oxygen analogs .
Similar Compounds
- 2,5-Bis(trimethylstannyl)thiophene
- 2,5-Bis(trimethylstannyl)furan
- 2,5-Bis(trimethylstannyl)pyrrole
These compounds are used in similar applications but offer different electronic and optical properties due to the varying heteroatoms in their structures .
Properties
IUPAC Name |
trimethyl-(5-trimethylstannylselenophen-2-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Se.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJBEISROOTMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C([Se]1)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20SeSn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3116957.png)








![Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B3117025.png)



